molecular formula C15H19N3O3 B3009816 ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860789-22-6

ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B3009816
CAS No.: 860789-22-6
M. Wt: 289.335
InChI Key: QZSDGNQNBGTETF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

The compound has been studied for its structural properties using X-ray diffraction techniques, characterized by IR, 1H NMR, and 13C NMR spectroscopy. X-ray studies revealed strong intermolecular N-H⋯N hydrogen bonds, indicating potential applications in materials science and molecular engineering (Şahin et al., 2014).

Synthesis and Chemical Properties

Research on the synthesis of ethyl ester derivatives of this compound has been conducted, exploring the condensation processes and the formation of various chemical structures. This research is significant for developing new synthetic methods and compounds in organic chemistry (Gümrukçüoğlu et al., 2019).

Antimicrobial Activity

The compound and its derivatives have been screened for antimicrobial activity, showing effectiveness against certain microorganisms. This suggests potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).

Crystal Structure Analysis

Extensive crystal structure analysis provides insights into the molecular arrangement and bonding interactions. Such studies are vital for understanding the compound's properties and potential applications in crystallography and material science (Karczmarzyk et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. If it has biological activity, it could potentially interact with various biological targets, but this would need to be determined through experimental studies .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its potential biological activity, and possible applications. It could also be interesting to explore the synthesis of related compounds .

Properties

IUPAC Name

ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-21-13(19)9-17-15(20)18(12(4)16-17)14-10(2)7-6-8-11(14)3/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSDGNQNBGTETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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